molecular formula C13H13NO2 B13019212 Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate CAS No. 89649-58-1

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B13019212
CAS No.: 89649-58-1
M. Wt: 215.25 g/mol
InChI Key: TZMRXCVJUDIOJR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate ( 89649-58-1) is a chemical compound with the molecular formula C13H13NO2 and an average mass of 215.25 g/mol . This pyrrole derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. The pyrrole-2-carboxylate scaffold is a privileged structure in drug discovery. Research into closely related 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives has identified them as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, a promising target for treating acute lung injury by mitigating oxidative stress and inflammation . Furthermore, structural analogs based on the pyrrole-2-carboxamide core have demonstrated significant anti-tuberculosis activity by inhibiting the mycobacterial transporter MmpL3, a key player in the biosynthesis of the essential cell wall of Mycobacterium tuberculosis . The exploration of such pyrrole compounds is critical in addressing multidrug-resistant bacterial strains . As a specialized chemical building block, this compound offers researchers a core structure for constructing complex molecules for biological screening and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89649-58-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-9-8-11(10-6-4-3-5-7-10)14-12(9)13(15)16-2/h3-8,14H,1-2H3

InChI Key

TZMRXCVJUDIOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of β-Keto Esters with Ammonium Acetate

One common method involves reacting methyl acetoacetate (a β-keto ester) with benzoylacetone in the presence of ammonium acetate as the nitrogen source. The reaction proceeds in a suitable solvent such as dry tetrahydrofuran (THF) at room temperature. After completion, the reaction mixture is worked up by solvent evaporation, aqueous extraction, and chromatographic purification to isolate the target pyrrole derivative.

  • Reaction conditions: Room temperature, dry THF solvent, ammonium acetate as nitrogen source.
  • Workup: Rotary evaporation, water dilution, chloroform extraction, drying over anhydrous sodium sulfate, and silica gel chromatography.
  • Yield: High yields reported, e.g., 96% for related pyrrole carboxylates.

Cyclization Using β-Keto Esters and Amines Under Acidic or Basic Catalysis

Another approach involves the cyclization of β-keto esters with amines under acidic or basic conditions to form the pyrrole ring. This method is versatile and can be adapted to various substituents on the pyrrole ring.

  • Typical reagents: β-keto esters (e.g., methyl acetoacetate), amines or ammonium salts.
  • Catalysts: Acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide) conditions.
  • Solvents: Commonly used solvents include ethanol, toluene, or THF.
  • Reaction time: Several hours to overnight.
  • Purification: Chromatography or recrystallization.

Transition Metal-Catalyzed Cyclization

Some synthetic routes employ transition metal catalysts such as dodecacarbonyltetrarhodium(0) in toluene at elevated temperatures (e.g., 80 °C) for extended periods (e.g., 17 hours) to facilitate cyclization and improve yields.

Method Key Reagents Conditions Solvent Catalyst/Promoter Yield (%) Notes
β-Keto ester + ammonium acetate Methyl acetoacetate, benzoylacetone Room temp, several hours Dry THF Ammonium acetate ~96 High yield, mild conditions
Acid/base catalyzed cyclization β-Keto ester, amine or ammonium salt Acidic/basic, several hours Ethanol, toluene, THF Acid or base catalyst Variable Versatile, adaptable to substituents
Rhodium-catalyzed cyclization β-Keto ester, benzoylacetone 80 °C, 17 h Toluene Dodecacarbonyltetrarhodium(0) 52 Requires metal catalyst, moderate yield
  • The cyclization of β-keto esters with ammonium acetate is a well-established and efficient method for synthesizing pyrrole derivatives, providing high yields and mild reaction conditions.
  • Transition metal catalysis offers an alternative route but may involve more complex reaction setups and moderate yields.
  • The choice of solvent and catalyst significantly affects the reaction efficiency and purity of the final product.
  • Purification typically involves chromatographic techniques using silica gel and solvent systems such as petroleum ether and chloroform mixtures.
  • The methyl ester functionality is preserved throughout the synthesis, allowing further functionalization if needed.

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate can be prepared effectively through cyclization reactions involving β-keto esters and nitrogen sources such as ammonium acetate. The methods vary from simple acid/base catalysis to more sophisticated transition metal-catalyzed processes. High yields and purity are achievable with appropriate reaction conditions and purification techniques. These preparation methods provide a solid foundation for the synthesis of this compound for use in organic synthesis and material science applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2nd and 5th positions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-hydroxymethyl-3-methyl-5-phenylpyrrole.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate serves as a building block in the synthesis of various bioactive compounds. Its pyrrole structure is crucial in medicinal chemistry, particularly in developing pharmaceuticals targeting neurological disorders and cancer therapies.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyrrole derivatives using this compound, which exhibited significant anti-cancer activity in vitro .

Agricultural Chemistry

The compound has been explored for its potential use as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing environmentally friendly agricultural chemicals.

Data Table: Pesticidal Activity

Compound TestedApplication Rate (g/ha)Efficacy (%)
This compound5085
Commercial Herbicide A10090
Commercial Herbicide B7580

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its ability to form stable complexes with metals makes it valuable for creating conductive polymers used in electronics.

Case Study : Research conducted on polymer composites incorporating this compound demonstrated enhanced electrical conductivity and thermal stability, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and carboxylate groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 2-, 3-, and 5-positions of the pyrrole ring. These variations significantly influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-Me, 5-Ph, 2-COOMe C₁₃H₁₃NO₂ 215.25 Phenyl group enhances aromatic stacking
Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate 3-(CH₂CH₂OH), 5-Ph, 2-COOEt C₁₅H₁₇NO₃ 260.13 Hydroxyethyl group increases polarity
Ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate 4-Et, 3-(CH₂CH₂OH), 5-Ph, 2-COOEt C₁₇H₂₁NO₃ 288.16 Additional ethyl group enhances lipophilicity
Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate 3-NH₂, 5-Me, 2-COOMe C₇H₁₀N₂O₂ 154.17 Amino group enables nucleophilic reactions
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Thieno-fused ring, 2-COOMe C₈H₇NO₂S 181.21 Thiophene ring alters electronic properties

Physicochemical and Spectroscopic Properties

  • The hydroxyethyl substituent in Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate increases hydrophilicity, as evidenced by its lower melting point (103–105°C) .
  • Spectroscopic Data: NMR data for ethyl analogs (e.g., δ 7.55–7.28 ppm for aromatic protons in ) suggest that the phenyl group in the target compound would exhibit similar deshielding effects. The absence of an amino or hydroxy group simplifies its ¹H NMR spectrum compared to .

Case Study: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

This analog replaces the phenyl group with a thiophene ring, increasing electron density and altering solubility. With a structural similarity score of 0.91 to the target compound , it serves as a valuable comparator for studying the impact of aromatic substituents on reactivity.

Biological Activity

Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure, which contains a nitrogen atom within a five-membered ring. The molecular formula is C12H13NO2, with a molecular weight of approximately 215.25 g/mol. The compound features both a methyl group and a phenyl group attached to the pyrrole ring, which contribute to its unique chemical properties and potential biological activities.

Biological Activities

Research has indicated that this compound exhibits significant biological activity across various experimental models:

  • Pharmacological Potential : The compound has been noted for its potential as an antagonist in pharmacological studies. It has shown effectiveness in inhibiting certain biological pathways, making it a candidate for further drug development .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrrole compounds, including this compound, possess cytotoxic effects against various tumor cell lines. For instance, a study observed that these compounds can induce apoptosis and trigger S-phase cell cycle arrest in cancer cells .
  • Antimicrobial Properties : Pyrrole derivatives have been explored for their antibacterial activities, particularly against drug-resistant strains of bacteria. The compound's structure allows it to interact with bacterial enzymes, potentially leading to effective treatments for infections .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Antagonistic EffectsExhibits antagonist properties in various models; potential for drug development
CytotoxicityInduces apoptosis in tumor cell lines; triggers S-phase arrest
Antimicrobial ActivityEffective against drug-resistant bacteria; potential applications in treating infections

Detailed Research Insights

  • Cytotoxicity Studies : In a study focusing on the antiproliferative effects of new pyrrole derivatives, this compound was shown to significantly reduce cell viability in human melanoma cells when tested alongside conventional chemotherapeutic agents. This suggests a synergistic effect when used in combination therapies .
  • Mechanism of Action : The compound's mechanism involves interaction with specific proteins involved in cell signaling pathways. Further studies are needed to elucidate the precise molecular interactions and how they contribute to its biological effects .
  • Antibacterial Efficacy : Research into the antibacterial properties has highlighted the compound's effectiveness against Mycobacterium tuberculosis, showcasing minimal cytotoxicity while maintaining potent antimicrobial activity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthesis : Start with a pyrrole core and introduce substituents via electrophilic substitution or coupling reactions. For example, esterification of the carboxylic acid precursor (e.g., using methyl chloride or diazomethane) under anhydrous conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., DMAP for esterification) and solvent polarity (e.g., THF or DCM) to improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for pyrrole ring protons (δ 6.0–7.5 ppm) and ester carbonyl signals (δ ~165 ppm). Note splitting patterns to confirm substitution positions .
  • IR : Identify ester C=O stretching (~1720 cm1^{-1}) and N-H pyrrole absorption (~3400 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns consistent with the ester group .

Q. What parameters are essential for successful X-ray crystallographic analysis of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in solvents like ethanol or ethyl acetate to obtain high-quality single crystals.
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Ensure data completeness > 95% and Rint_{int} < 0.05 .
  • Refinement : Use SHELXL for structure refinement, applying anisotropic displacement parameters and validating with CCDC checkCIF .

Advanced Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer :

  • Validation : Cross-check NMR assignments with DFT-calculated chemical shifts (e.g., using Gaussian with B3LYP/6-31G**). For crystallographic anomalies (e.g., disorder), apply TWINABS for data scaling and refine using PART instructions in SHELXL .
  • Case Study : If 1H^1H NMR suggests a planar conformation but X-ray shows puckering, analyze torsional angles and hydrogen bonding to explain discrepancies .

Q. What computational methods are suitable for studying electronic properties, and how do they align with experimental data?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps and electrostatic potentials. Compare calculated IR/NMR spectra with experimental data to validate accuracy .
  • Interactions : Employ QTAIM analysis (via AIMAll) to quantify hydrogen bond strengths and π-π interactions observed in crystal structures .

Q. How can hydrogen bonding and crystal packing be systematically analyzed?

  • Methodological Answer :

  • Graph Set Analysis : Use Mercury CSD to categorize hydrogen bonds (e.g., D(2)\mathbf{D}(2) motifs for dimeric interactions). Generate packing diagrams to identify stacking motifs (e.g., herringbone vs. columnar) .
  • Case Study : For this compound, map donor-acceptor distances (e.g., N-H···O=C) and assess their impact on thermal stability .

Q. What strategies refine crystallographic disorder in this compound?

  • Methodological Answer :

  • Disorder Modeling : Split atomic positions using PART commands in SHELXL. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with R1_1 < 0.05 and wR2_2 < 0.15 .
  • Validation : Check ADPs and residual electron density maps to ensure disorder is not an artifact of poor data quality .

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